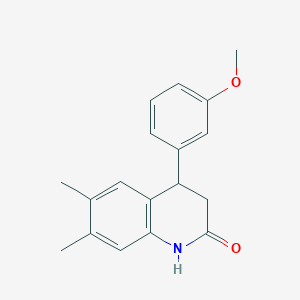

4-(3-methoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

Description

Properties

Molecular Formula |

C18H19NO2 |

|---|---|

Molecular Weight |

281.3 g/mol |

IUPAC Name |

4-(3-methoxyphenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C18H19NO2/c1-11-7-16-15(13-5-4-6-14(9-13)21-3)10-18(20)19-17(16)8-12(11)2/h4-9,15H,10H2,1-3H3,(H,19,20) |

InChI Key |

FKFAALVXZXNOBT-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC(=CC=C3)OC |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC(=CC=C3)OC |

Origin of Product |

United States |

Biological Activity

4-(3-Methoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one, identified by its CAS number 347352-22-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through various methods, typically involving the condensation of appropriate precursors under controlled conditions. The synthesis often includes the use of solvents such as dimethylformamide (DMF) and reagents like sodium hydride to facilitate the reaction. The yield and purity of the synthesized compound are critical for its subsequent biological evaluation.

Antioxidant Activity

Studies have shown that derivatives of 3,4-dihydroquinolin-2(1H)-one exhibit significant antioxidant properties. The presence of methoxy groups enhances electron donation capabilities, which contributes to their effectiveness in scavenging free radicals.

Anticancer Properties

Research indicates that compounds similar to 4-(3-methoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one demonstrate anticancer activity through various mechanisms:

- Inhibition of cell proliferation: Compounds have been shown to inhibit the proliferation of cancer cell lines in vitro.

- Induction of apoptosis: Some studies suggest that these compounds can induce programmed cell death in cancer cells through intrinsic and extrinsic pathways.

Dopamine Receptor Modulation

A notable area of research involves the compound's interaction with dopamine receptors. A study highlighted that derivatives exhibit affinity for D2 dopamine receptors, suggesting potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. The structure-activity relationship analysis revealed that modifications at specific positions on the quinoline ring can significantly affect receptor binding affinity and selectivity.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of 4-(3-methoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is influenced by several structural features:

- Methoxy Substitution: The presence of methoxy groups enhances lipophilicity and receptor binding.

- Dimethyl Groups: These groups contribute to the stability and overall biological profile of the compound.

Molecular Docking Studies

Molecular docking simulations have been employed to predict binding modes at the D2 receptor site. Such studies provide insights into how structural modifications can enhance or reduce biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of dihydroquinolinone derivatives is highly dependent on substituent patterns. Key analogues include:

Table 1: Structural Analogues and Substituent Variations

Key Observations :

- Electron-Donating vs.

- Ring Flexibility: Open-chain derivatives (e.g., compound 10g) exhibit reduced rigidity, which may lower 5-HT1A receptor affinity (Ki = 1.68 nM) compared to the rigid dihydroquinolinone core in the target compound .

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles of Dihydroquinolinone Derivatives

Key Findings :

- Receptor Selectivity : Aripiprazole’s piperazine linker and chlorophenyl group confer high D2 receptor affinity, whereas the target compound’s methoxyphenyl group may favor serotonergic or dopaminergic pathways.

- Antidepressant Potential: Compound 10g’s 5-HT1A affinity (Ki ≈ 1.68 nM) suggests the dihydroquinolinone scaffold’s utility in mood disorders, though ring-opening modifications reduce potency compared to closed-ring analogues.

Physicochemical Properties

Table 3: Physicochemical Comparison

Notes:

- Lipophilicity: The target compound’s higher logP (3.5 vs. 1.8 for unsubstituted dihydroquinolinone) suggests improved blood-brain barrier penetration, critical for CNS-targeted drugs.

- Synthetic Challenges : Palladium-catalyzed methods for the target compound require precise control to avoid over-carbonylation, unlike simpler annulation routes for unsubstituted analogues.

Preparation Methods

Multicomponent Reactions Under Microwave Irradiation

Microwave-assisted multicomponent reactions (MCRs) offer rapid and efficient access to dihydroquinolinone scaffolds. Zhu et al. demonstrated a one-pot, three-component reaction involving aromatic aldehydes, aromatic amines, and Meldrum’s acid under microwave heating to synthesize 3,4-dihydro-2(1H)-quinolinone derivatives . Adapting this method for the target compound would involve:

-

Starting Materials :

-

3-Methoxybenzaldehyde (aromatic aldehyde)

-

2,3-Dimethylaniline (aromatic amine with pre-installed methyl groups at positions 6 and 7)

-

Meldrum’s acid (cyclic ketene acetal)

-

-

Reaction Conditions :

-

Solvent: Ethanol

-

Microwave irradiation: 80–100°C for 15–30 minutes

-

Catalyst: None required (thermal acceleration)

-

The reaction proceeds via a cascade mechanism:

-

Knoevenagel Condensation : Meldrum’s acid reacts with 3-methoxybenzaldehyde to form an α,β-unsaturated ketene intermediate.

-

Michael Addition : 2,3-Dimethylaniline attacks the ketene, forming a β-amino carbonyl intermediate.

-

Cyclization : Intramolecular lactamization yields the dihydroquinolinone core .

Advantages :

-

Short reaction times (≤30 minutes).

-

No need for Lewis acids or harsh conditions.

Limitations :

-

Requires precise control of microwave parameters to avoid side reactions.

-

Limited scalability in standard industrial reactors.

Intramolecular Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classical route for constructing dihydroquinolinones. A patent by US6967209B2 details the synthesis of 6-hydroxy-3,4-dihydroquinolinone via intramolecular cyclization of N-(4-methoxyphenyl)-3-chloropropionamide using AlCl₃ . Modifying this approach for the target compound involves:

-

Synthetic Pathway :

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (4 eq.) |

| Solvent | DMSO or N,N-dimethylacetamide |

| Temperature | 150–160°C |

| Reaction Time | 2 hours |

Mechanistic Insights :

-

AlCl₃ activates the chloroalkyl chain, enabling electrophilic attack on the aromatic ring.

-

Demethylation of the methoxy group is avoided due to the absence of strong Brønsted acids .

Yield and Purity :

Challenges :

-

Handling of AlCl₃ requires anhydrous conditions.

-

High temperatures may degrade sensitive substituents.

Povarov Reaction in Deep Eutectic Solvents

The Povarov reaction, a three-component process involving aniline, aldehydes, and dienophiles, has been adapted for dihydroquinolinone synthesis using green solvents. A 2022 study utilized a choline chloride/urea deep eutectic solvent (DES) to synthesize tetrahydroquinoline derivatives, which were subsequently oxidized to quinolinones .

Procedure for Target Compound :

-

Povarov Reaction :

-

React 2,3-dimethylaniline, 3-methoxybenzaldehyde, and trans-methyl-isoeugenol (dienophile) in DES at 110°C for 3 hours.

-

Intermediate: 2,4-Diaryl-3-methyl-1,2,3,4-tetrahydroquinoline.

-

-

Oxidation :

-

Treat the intermediate with MnO₂ or KMnO₄ to oxidize the tetrahydroquinoline to the dihydroquinolinone.

-

Optimization Data :

| Step | Conditions | Yield |

|---|---|---|

| Povarov Reaction | DES, 110°C, 3 hours | 75% |

| Oxidation | MnO₂, CH₂Cl₂, rt, 12 hours | 68% |

Advantages :

-

DES is recyclable and environmentally benign.

-

Avoids toxic catalysts.

Drawbacks :

-

Lower overall yield due to two-step process.

-

Oxidation step may require purification.

Comparative Analysis of Synthetic Routes

The table below evaluates the three methods based on critical parameters:

| Method | Yield | Scalability | Green Metrics | Complexity |

|---|---|---|---|---|

| Microwave MCR | 85–92% | Moderate | Moderate | Low |

| Friedel-Crafts | 90–93% | High | Low | Moderate |

| Povarov-DES | 50–68% | Low | High | High |

Key Findings :

-

Microwave MCR is optimal for rapid, small-scale synthesis but lacks industrial infrastructure.

-

Friedel-Crafts offers high yields and scalability but relies on hazardous AlCl₃.

-

Povarov-DES is the most sustainable but suffers from lower efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.